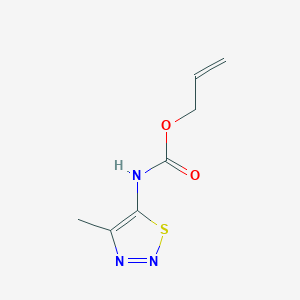

allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate: is a chemical compound with the molecular formula C7H9N3O2S and a molecular weight of 199.23 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Biology: The compound has shown potential in biological studies due to its antimicrobial properties. It has been tested against various microorganisms, demonstrating significant inhibitory effects .

Medicine: In medicine, this compound is being explored for its anticancer and anti-inflammatory activities. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or additives .

Mechanism of Action

The mechanism of action of allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . Additionally, it can modulate inflammatory responses by interacting with key signaling molecules .

Comparison with Similar Compounds

1,3,4-Thiadiazole: A common scaffold in medicinal chemistry with various biological activities.

Thiosemicarbazide: Known for its antimicrobial and anticancer properties.

Indole Derivatives: Widely studied for their antiviral, anticancer, and anti-inflammatory activities

Uniqueness: Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate stands out due to its specific combination of the allyl group and the thiadiazole ring, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine. This compound features an allyl group attached to a thiadiazole ring, which is responsible for its unique chemical reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various microorganisms, demonstrating notable inhibitory effects. For example:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : The compound induced apoptosis and cell cycle arrest at the G2/M phase with an IC50 value of approximately 10 µg/mL .

- HepG2 Liver Cancer Cells : It exhibited similar cytotoxicity with an IC50 value of around 8 µg/mL .

A study demonstrated that treatment with this compound led to an increase in the Bax/Bcl-2 ratio and caspase 9 levels, indicating its role in promoting apoptotic cell death in cancer cells .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit certain metabolic pathways in microorganisms or cancer cells by disrupting enzyme activities. This action is crucial for its antimicrobial and anticancer effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other thiadiazole derivatives:

| Compound Type | Biological Activity | Reference |

|---|---|---|

| 1,3,4-Thiadiazole | Antimicrobial and anticancer | |

| Thiosemicarbazide | Antimicrobial and anticancer | |

| Indole Derivatives | Antiviral, anticancer, anti-inflammatory |

This compound stands out due to its specific combination of the allyl group and thiadiazole ring.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

Properties

IUPAC Name |

prop-2-enyl N-(4-methylthiadiazol-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-3-4-12-7(11)8-6-5(2)9-10-13-6/h3H,1,4H2,2H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRKMHZBFOMGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)NC(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.